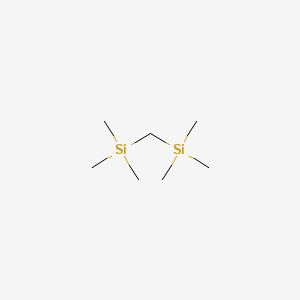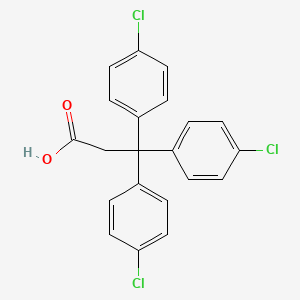
1,1,2-Trichloro-2-fluoroethane
概要
説明
1,1,2-Trichloro-1,2,2-trifluoroethane, also known as trichlorotrifluoroethane or CFC-113, is a chlorofluorocarbon. It is a colorless, volatile liquid that is used as a versatile solvent .
Synthesis Analysis
CFC-113 can be synthesized from hexachloroethane and hydrofluoric acid. This reaction may require catalysts such as antimony, chromium, iron, and alumina at high temperatures . Another synthesis method uses HF on tetrachloroethylene .Molecular Structure Analysis
The molecular formula of 1,1,2-Trichloro-1,2,2-trifluoroethane is CClF2CCl2F . The average mass is 187.376 Da and the monoisotopic mass is 185.901764 Da .Chemical Reactions Analysis
CFC-113 is a very unreactive chlorofluorocarbon. It remains in the atmosphere for about 90 years, long enough to cycle out of the troposphere and into the stratosphere .Physical And Chemical Properties Analysis
1,1,2-Trichloro-1,2,2-trifluoroethane is a colorless liquid with an odor like carbon tetrachloride . It has a density of 1.56 g/mL, a melting point of -35 °C, and a boiling point of 47.7 °C . Its solubility in water is 170 mg/L and it has a vapor pressure of 285 mmHg at 20 °C .科学的研究の応用
Versatile Solvent
1,1,2-Trichloro-2-fluoroethane, also known as trichlorotrifluoroethane or CFC-113, is a colorless, volatile liquid that is widely used as a versatile solvent .
Production of Fluorine-Containing Fine Chemicals
This compound is a key intermediate for the production of fluorine-containing textile finishing agents, fluorosurfactants, organic silicon fluorine modified resins, and other fluorine-containing fine chemicals .
Heat Exchange Materials
1,1,2-Trichloro-2-fluoroethane is used in the production of heat exchange materials .
Refrigerants
It is also used as a refrigerant , which is a substance used in a heat pump and refrigeration cycle.
Foaming Agents
This compound is a new type of foaming agent . Foaming agents are used in many industrial processes to create foam.
Cleaning Agents
1,1,2-Trichloro-2-fluoroethane is used as a cleaning agent . It’s particularly useful in situations where a powerful, yet chemically inert cleaning agent is required.
Polymerisation Media
It is used as a polymerisation medium . In this context, it acts as a solvent that enables the polymerisation reaction to occur.
Flame Retardants
Lastly, 1,1,2-Trichloro-2-fluoroethane is used in the production of flame retardants . These are substances that are added to materials to prevent the start or slow the growth of fire.
作用機序
Target of Action
1,1,2-Trichloro-2-fluoroethane, also known as trichlorotrifluoroethane or CFC-113, is a chlorofluorocarbon . Its primary targets are the ozone molecules in the stratosphere .
Biochemical Pathways
The degradation of ozone by CFC-113 involves the following reactions :
The process regenerates Cl• to destroy more O3. The Cl• will destroy an average of 100,000 O3 molecules during its atmospheric lifetime of 1–2 years .
Pharmacokinetics
As a volatile liquid, CFC-113 has a high vapor pressure . It is insoluble in water , which affects its distribution in the environment
Result of Action
The result of CFC-113’s action is the degradation of ozone in the stratosphere . This contributes to the depletion of the ozone layer, which protects the Earth from harmful ultraviolet-B (UV-B) radiation.
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of CFC-113. Its stability allows it to remain in the atmosphere for about 90 years . The action of CFC-113 is also influenced by sunlight, specifically UV radiation in the 190-225 nm range, which can break up the compound .
Safety and Hazards
特性
IUPAC Name |
1,1,2-trichloro-2-fluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl3F/c3-1(4)2(5)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMSTDJYMPIZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861897 | |
| Record name | 1,1,2-Trichloro-2-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359-28-4 | |
| Record name | 1,1,2-Trichloro-2-fluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HCFC-131 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2-Trichloro-2-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HCFC-131 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0FB1H5N3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying rotational isomers in compounds like 1,1,2-Trichloro-2-fluoroethane?
A1: Studying rotational isomers, or conformers, is crucial because these different spatial arrangements of the same molecule can significantly impact its chemical and physical properties. [] For instance, the energy barriers between different conformations can influence a molecule's reactivity and biological activity. Understanding these conformational equilibria provides valuable insights into the molecule's behavior in various chemical reactions and biological systems.
Q2: How does NMR spectroscopy help in determining the energy barriers between different rotational isomers of halogenated ethanes like 1,1,2-Trichloro-2-fluoroethane?
A2: NMR spectroscopy is a powerful tool for analyzing the dynamic behavior of molecules in solution. [] By analyzing the shape, width, and splitting patterns of NMR signals at different temperatures, researchers can determine the rate of interconversion between different rotational isomers. This data allows them to calculate the energy barriers separating these conformations. Higher barriers indicate slower interconversion rates, while lower barriers suggest faster transitions between different conformers.
Q3: What did the researchers discover about the relationship between the number of halogen atoms (excluding fluorine) and the rotational barriers in halogenated ethanes?
A3: The research on halogenated ethanes revealed a trend between the number of halogen substituents and the energy barriers for rotation. [] Ethanes with five halogens (other than fluorine) exhibited higher barriers ranging from 13.2 to 14.8 kcal/mol. In contrast, ethanes with four halogens (excluding fluorine) showed lower barriers ranging from 9.0 to 10.2 kcal/mol. This suggests that a greater number of bulky halogen substituents lead to higher steric hindrance, increasing the energy required for rotation around the carbon-carbon bond.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





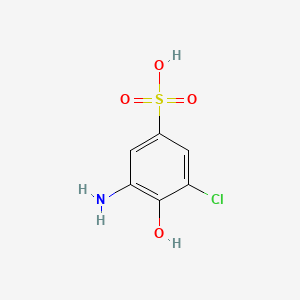

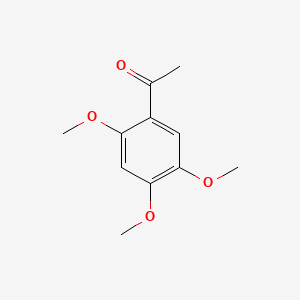

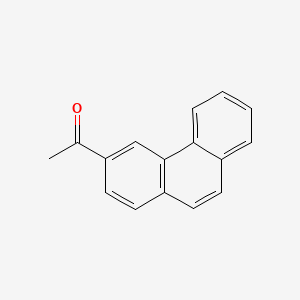


![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)

